![molecular formula C15H15FN4O2 B2850829 METHYL 5-ETHYL-7-(4-FLUOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE CAS No. 697230-15-2](/img/structure/B2850829.png)
METHYL 5-ETHYL-7-(4-FLUOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL 5-ETHYL-7-(4-FLUOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a compound belonging to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-ETHYL-7-(4-FLUOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones . The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
METHYL 5-ETHYL-7-(4-FLUOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolo-pyrimidine derivatives.
Applications De Recherche Scientifique
Anticancer Properties
Several studies have highlighted the anticancer potential of methyl 5-ethyl-7-(4-fluorophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the mitochondrial pathway by up-regulating pro-apoptotic factors like Bax and down-regulating anti-apoptotic factors like Bcl2 .
- Cell Line Studies : It exhibits significant antiproliferative activity against various cancer cell lines, including colon cancer (HT-29) and breast cancer cells .
Antiviral Applications
Research indicates that derivatives of triazolopyrimidines can disrupt viral polymerase interactions:
- Influenza Virus Targeting : Compounds similar to methyl 5-ethyl-7-(4-fluorophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine have shown efficacy in inhibiting the RNA-dependent RNA polymerase of the influenza virus by interfering with protein-protein interactions .
Case Studies
Mécanisme D'action
The mechanism of action of METHYL 5-ETHYL-7-(4-FLUOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves the inhibition of specific molecular targets and pathways. For example, it has been shown to inhibit the NF-kB inflammatory pathway, leading to reduced production of pro-inflammatory cytokines such as nitric oxide and tumor necrosis factor-α . Additionally, it can induce apoptosis in cancer cells by activating caspase-3 and reducing the expression of endoplasmic reticulum chaperone BIP .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits potent cytotoxic activities against various cancer cell lines.
Uniqueness
METHYL 5-ETHYL-7-(4-FLUOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of neuroprotective, anti-neuroinflammatory, and anticancer properties makes it a valuable compound for further research and development .
Activité Biologique
Methyl 5-Ethyl-7-(4-Fluorophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the triazolopyrimidine family, which has garnered attention due to its diverse biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of triazolopyrimidine derivatives typically involves reactions of substituted hydrazines with various carbonyl compounds. For this specific compound, methods include:
- Refluxing 3,5-diamino-1,2,4-triazole with substituted aromatic aldehydes.
- Use of ethyl 5-amino-1,2,4-triazole-3-carboxylate in reactions with various aryl halides to achieve regioselective synthesis.
These synthetic pathways not only yield the desired compound but also allow for the introduction of various substituents that can modulate biological activity.
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro and in vivo studies. Key findings include:
- In Vitro Studies : The compound exhibits significant cytotoxicity against several cancer cell lines including HCT116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). IC50 values reported are as low as 2.42 µM for MCF-7 cells .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HCT116 | 6.10 | Apoptosis induction |
HeLa | 10.33 | Cell cycle arrest |
MCF-7 | 2.42 | Inhibition of EGFR |
- In Vivo Studies : Animal models treated with this compound demonstrated significant tumor growth inhibition comparable to established chemotherapeutics. Notably, flow cytometry analyses indicated that the compound effectively suppressed S-phase cell populations in MCF-7 cells .
Mechanistic Insights
Molecular docking studies suggest that this compound interacts with key enzymes involved in cancer proliferation such as EGFR and HER2. This interaction likely facilitates its anticancer effects through multi-target suppression mechanisms .
Other Biological Activities
Beyond its anticancer properties, triazolopyrimidine derivatives have been explored for their potential as:
- Antimicrobial Agents : Exhibiting activity against various bacterial strains including methicillin-resistant Staphylococcus aureus (MRSA) due to their ability to disrupt bacterial cell walls and inhibit biofilm formation .
- Anti-inflammatory Effects : Some studies indicate that derivatives can reduce inflammation markers in vitro and in vivo at therapeutic doses comparable to conventional anti-inflammatory drugs .
Case Studies
Recent clinical evaluations have highlighted the efficacy of triazolopyrimidine compounds in treating specific cancers:
- Breast Cancer : A study involving MCF-7 cells showed that treatment with this compound resulted in a significant reduction in cell viability and induced apoptotic pathways.
- Leukemia Models : In vitro assays demonstrated that derivatives could inhibit proliferation in leukemia cell lines while maintaining low toxicity towards normal cells .
Propriétés
IUPAC Name |
methyl 5-ethyl-7-(4-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O2/c1-3-11-12(14(21)22-2)13(9-4-6-10(16)7-5-9)20-15(19-11)17-8-18-20/h4-8,13H,3H2,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHRDMAPNVUSJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.